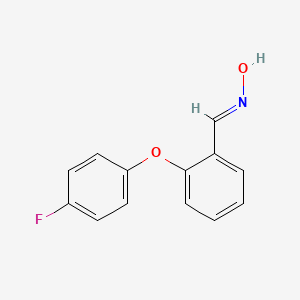

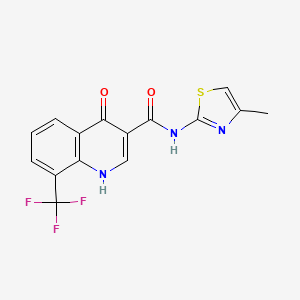

![molecular formula C12H12N2O2S B2742887 6-吡咯啉-1-基-[1,3]二氧杂杂环[4,5-f][1,3]苯并噻唑 CAS No. 863001-61-0](/img/structure/B2742887.png)

6-吡咯啉-1-基-[1,3]二氧杂杂环[4,5-f][1,3]苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The benzothiazole group is another important heterocyclic compound with a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of benzothiazoles can be achieved through several methods, including condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole group also contributes to the structural diversity of the molecule .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and benzothiazole derivatives can be influenced by various factors, including steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and benzothiazole derivatives can be influenced by various factors, including the presence of different substituents and the stereochemistry of the molecule .科学研究应用

真核 DNA 拓扑异构酶 II 抑制活性

6-吡咯烷-1-基-[1,3]二氧杂环[4,5-f][1,3]苯并噻唑的相关化合物,如苯并恶唑、苯并咪唑、苯并噻唑和恶唑并吡啶衍生物,已被鉴定为真核 DNA 拓扑异构酶 II 抑制剂。这些化合物在无细胞系统中表现出显着的抑制活性,一些化合物比参考药物依托泊苷更活跃。这表明由于拓扑异构酶 II 在 DNA 复制和细胞分裂中起关键作用,因此在癌症治疗中具有潜在的应用 (Pınar 等人,2004)。

抗分枝杆菌活性

螺并恶唑并吲哚-吡咯烷、吡咯利嗪和吡咯并噻唑杂化物对结核分枝杆菌表现出显着的体外活性,一种化合物的效力与一线抗结核药物异烟肼相似。这突出了这些化合物在开发结核病新疗法中的潜力 (Rajesh 等人,2011)。

手性吡咯烷的合成

从相关化合物不对称合成 2-取代和 2,5-二取代吡咯烷的研究表明了这些支架在有机合成中的多功能性。这些发现对于合成手性分子具有重要意义,手性分子在药物中很重要 (Katritzky 等人,1999)。

抗菌剂

研究表明,苯并恶唑、恶唑并吡啶、苯并噻唑和苯并咪唑衍生物对革兰氏阳性菌和革兰氏阴性菌具有显着的抗菌活性,以及对白色念珠菌的抗真菌活性。这表明它们作为先导化合物开发新型抗菌剂的潜力 (Yalcin 等人,1992)。

磷酸肌醇 3-激酶 (PI3K)/mTOR 双重抑制剂

以 6,5-杂环为替代苯并噻唑环以提高 PI3Kα 和 mTOR 抑制剂的代谢稳定性的研究突出了这些化合物在癌症治疗中的潜力。这项工作有助于开发更稳定、更有效的癌症治疗抑制剂 (Stec 等人,2011)。

作用机制

Target of Action

Similar compounds have been shown to interact with various biological targets, such as gaba a receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can bind to GABA A receptors, modulating their activity and affecting neuronal excitability .

Biochemical Pathways

Compounds that interact with gaba a receptors can influence various biochemical pathways, including those involved in neurotransmission .

Result of Action

Compounds that interact with gaba a receptors can have various effects, such as reducing neuronal excitability, which may be beneficial in conditions like epilepsy .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a compound .

安全和危害

未来方向

属性

IUPAC Name |

6-pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-4-14(3-1)12-13-8-5-9-10(16-7-15-9)6-11(8)17-12/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDINJVIMUHTVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

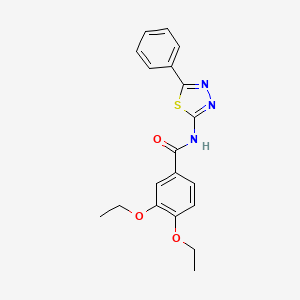

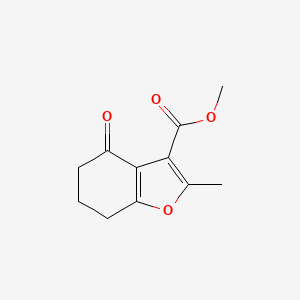

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)

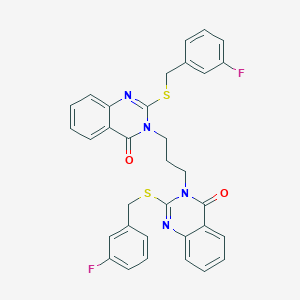

![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)

![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)

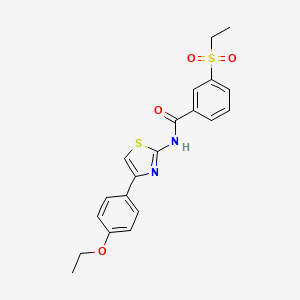

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2742813.png)

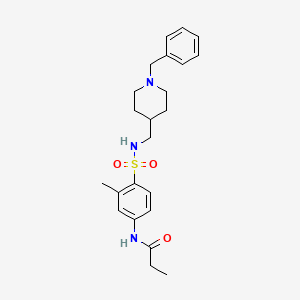

![1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)

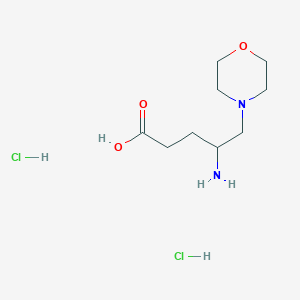

![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)